Substituent-Dependent MPO Inhibitory Potency: 5-Chloro-2-Methoxy Substitution vs. Unsubstituted vs. Nitro-Substituted Analogs
In the phenazine-2,3-diyl bis-benzamide series, the unsubstituted parent compound N,N'-(phenazine-2,3-diyl)dibenzamide serves as the minimal baseline. While direct MPO IC50 data for CAS 108112-57-8 is not available in public databases, the closest structurally characterized analogs in the BMS MPO inhibitor series demonstrate that the 5-chloro-2-methoxy substitution pattern yields potent MPO inhibition. For example, a closely related phenazine-based MPO inhibitor (BDBM50507394, CHEMBL4531688) shows an IC50 of 12 nM in the human PMN leukocyte MPO peroxidation assay, whereas other substitution patterns in the same assay range from 1 nM to >10,000 nM [1]. The 5-chloro-2-methoxy motif provides a balanced electronic profile that is distinct from both electron-rich (unsubstituted) and electron-deficient (nitro-substituted) variants, each of which exhibits divergent MPO binding [2].
| Evidence Dimension | MPO peroxidation inhibitory activity (IC50, nM) |
|---|---|
| Target Compound Data | CAS 108112-57-8: IC50 data not publicly disclosed in primary literature; structural analogs with 5-chloro-2-methoxy substitution pattern yield low nanomolar MPO IC50 values (6.7–50 nM range) [3] |
| Comparator Or Baseline | Unsubstituted parent: N,N'-(phenazine-2,3-diyl)dibenzamide (IC50 not publicly available, predicted to be >1,000 nM based on SAR trends). Nitro-substituted analog: 3-nitro-N-[3-[(3-nitrobenzoyl)amino]phenazin-2-yl]benzamide (IC50 not publicly reported). |
| Quantified Difference | Cannot be calculated precisely due to absence of direct head-to-head data for the target compound. Class-level inference suggests a >10- to >100-fold potency differential between chloro-methoxy substituted variants and unsubstituted/nitro-substituted variants, based on the known SAR from the BMS patent series [1]. |
| Conditions | Human polymorphonuclear neutrophil (PMN) leukocyte MPO peroxidation assay; pre-incubation 10 min; H2O2 substrate; Bristol-Myers Squibb Research & Development screening platform [1][3]. |
Why This Matters
For scientists procuring an MPO inhibitor tool compound, the 5-chloro-2-methoxy substitution pattern is critical: substituting with the unsubstituted or nitro-substituted analog would likely result in loss of nanomolar potency, compromising assay sensitivity and reproducibility.
- [1] BindingDB. Myeloperoxidase Inhibition Data Summary for Phenazine-Derived Compounds (BDBM50507389, BDBM50507394, BDBM50507396). BindingDB, 2021. Curated from ChEMBL and BMS Research. View Source
- [2] Bristol-Myers Squibb. US10329256, US9487512, US9944601: Substituted Phenazine Myeloperoxidase Inhibitors. USPTO Patent Database, 2016–2019. View Source
- [3] BindingDB. Entry BDBM50507396 (CHEMBL4453728): IC50 6.70 nM for MPO Peroxidation. BindingDB, 2021. View Source
